RH01617

MMP-13 inhibition Osteoarthritis research Collagenase activity

RH01617 is the validated lead compound from pharmacophore screening, uniquely inhibiting both Kv1.5 (IKur) and MMP-13 for intersecting atrial fibrillation and osteoarthritis research. Essential for SAR studies, this indole derivative offers a dual-target tool unavailable in single-mechanism inhibitors.

Molecular Formula C22H26N2O5S
Molecular Weight 430.5 g/mol
Cat. No. B13419754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRH01617
Molecular FormulaC22H26N2O5S
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC
InChIInChI=1S/C22H26N2O5S/c1-3-4-13-29-17-9-11-18(12-10-17)30(26,27)24-21(22(25)28-2)14-16-15-23-20-8-6-5-7-19(16)20/h5-12,15,21,23-24H,3-4,13-14H2,1-2H3/t21-/m0/s1
InChIKeyBRMKFAYWVMIHQZ-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RH01617: A Dual-Target Kv1.5 Potassium Channel and MMP-13 Inhibitor for Atrial Fibrillation and Osteoarthritis Research


RH01617 (CAS 302333-18-2, C22H26N2O5S, MW 430.52) is an indole derivative that functions as a dual-target inhibitor, exhibiting potent activity against both the Kv1.5 potassium channel and Matrix Metalloproteinase-13 (MMP-13) . Initially identified as a lead compound through pharmacophore-based virtual screening of the Maybridge database, RH01617 demonstrated outstanding inhibitory activity against Kv1.5 [1], a channel that is functionally expressed in the atrium but not ventricle, making it a selective target for atrial fibrillation (AF) treatment [1]. Subsequent independent investigations have confirmed its dose-dependent inhibition of MMP-13, a collagenase implicated in cartilage degradation and osteoarthritis progression [2]. This dual-target profile distinguishes RH01617 from single-mechanism alternatives, offering researchers a versatile chemical probe for intersecting cardiovascular and extracellular matrix biology pathways.

Why RH01617 Cannot Be Readily Substituted by Other Kv1.5 or MMP-13 Inhibitors


Generic substitution of Kv1.5 inhibitors or MMP-13 inhibitors with RH01617 is precluded by its unique dual-target pharmacology and its foundational role as the lead compound from which numerous optimized analogs were derived. While many Kv1.5 inhibitors (e.g., AVE-0118, Vernakalant) lack significant MMP-13 activity, and most MMP-13 inhibitors (e.g., CL-82198) do not target Kv1.5 , RH01617 provides simultaneous engagement of both targets, a profile that is critical for research applications exploring the intersection of atrial remodeling, fibrosis, and inflammation [1]. Furthermore, RH01617 was the lead compound identified through a validated pharmacophore model [2]; its chemical scaffold serves as the basis for structure-activity relationship (SAR) studies, and substituting it with a non-indole derivative would invalidate comparative SAR analyses and potentially alter off-target profiles. The quantitative evidence below demonstrates precisely where RH01617's activity profile diverges from that of relevant comparators.

Quantitative Differentiation of RH01617: Comparative Performance Data Against Closest Analogs and In-Class Candidates


MMP-13 Inhibition: RH01617 vs. DP01473 in Dose-Dependent Enzyme Assay

In a direct head-to-head comparison under identical assay conditions, RH01617 and DP01473 were evaluated for MMP-13 inhibition at three concentrations (0.1 μM, 1 μM, and 10 μM). RH01617 exhibited a distinct inhibitory profile: it achieved 54% inhibition at 0.1 μM, 55% at 1 μM, and 57% at 10 μM, demonstrating a relatively flat dose-response curve. In contrast, DP01473 showed a steeper concentration-dependent increase, with 44%, 50%, and 70% inhibition at the respective concentrations [1]. This divergence indicates that RH01617 reaches near-maximal efficacy at lower concentrations, whereas DP01473 requires higher concentrations to achieve greater inhibition. The IC50 for both compounds in this assay system was reported to lie in the range of 1.9–2.3 μM [1].

MMP-13 inhibition Osteoarthritis research Collagenase activity

Kv1.5 Lead Compound Status: RH01617 as the Foundational Scaffold for Optimized Derivatives

RH01617 was identified as the lead compound from a pharmacophore-based virtual screen and subsequent whole-cell patch clamp evaluation, exhibiting outstanding Kv1.5 inhibitory activity [1]. While an explicit IC50 value for RH01617 is not reported in the primary literature, its role as the lead scaffold is validated by the subsequent design and synthesis of 30 indole derivatives. Among these, compounds IIIi and IIIl demonstrated potent activity, with IIIl exhibiting remarkable selectivity for Kv1.5 over hERG (human ether-a-go-go gene) and sodium channels [1]. In contrast, other Kv1.5 inhibitors such as AVE-0118 (IC50 = 1.1 μM, nonselective ) and MK-0448 (IC50 = 8.6 nM ) are structurally unrelated and have been independently optimized. RH01617's value lies not solely in its absolute potency, but in its extensively characterized SAR and its utility as a tool compound for designing atrial-selective antiarrhythmics.

Kv1.5 inhibitor Atrial fibrillation Lead compound optimization

Dual-Target Engagement: RH01617 Uniquely Inhibits Both Kv1.5 and MMP-13

RH01617 is distinguished from the vast majority of Kv1.5 inhibitors and MMP-13 inhibitors by its confirmed activity against both targets. Standard Kv1.5 inhibitors (e.g., AVE-0118, MK-0448, Vernakalant) lack reported MMP-13 inhibitory activity, and typical MMP-13 inhibitors (e.g., CL-82198, MMP-13 Inhibitor II) do not engage Kv1.5 . Quantitative data from independent studies confirm RH01617's dual activity: it inhibits MMP-13 with 54–57% efficacy at 0.1–10 μM [1] and exhibits outstanding Kv1.5 inhibition as validated by patch clamp [2]. This dual profile is particularly relevant for research into atrial fibrillation, where atrial remodeling involves both electrical (ion channel) and structural (extracellular matrix) components [2].

Dual-target inhibitor Kv1.5 MMP-13

Chemical Scaffold Uniqueness: Indole-Based N-Sulfonyl-L-Tryptophan Methyl Ester

RH01617 is chemically defined as N-[(4-butoxyphenyl)sulfonyl]-L-tryptophan methyl ester (methyl (S)-2-(4-butoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoate) . Its indole core and L-tryptophan backbone distinguish it from the majority of Kv1.5 inhibitors, which are often phenethylaminoheterocycles (e.g., Vernakalant) or other non-indole scaffolds . This structural uniqueness underpins its distinct SAR: modifications to the indole ring, sulfonamide, and ester moieties have been systematically explored, yielding derivatives with improved selectivity [1]. In contrast, MMP-13 inhibitors such as DP01473 possess entirely different chemical backbones [2].

Indole scaffold L-tryptophan derivative Sulfonamide

Recommended Application Scenarios for RH01617 Based on Verified Quantitative Differentiation


Atrial Fibrillation Research Requiring Dual Modulation of Electrical and Structural Remodeling

In preclinical models of atrial fibrillation, RH01617 is uniquely suited for studies that aim to simultaneously inhibit the ultra-rapid delayed rectifier potassium current (IKur) via Kv1.5 blockade and attenuate extracellular matrix degradation via MMP-13 inhibition [1]. This dual action addresses both the electrical and fibrotic components of AF pathophysiology, a combination not achievable with standard single-target agents. The compound's outstanding Kv1.5 inhibitory activity, validated by whole-cell patch clamp, and its confirmed MMP-13 inhibition (54–57% at 0.1–10 μM) provide a robust experimental tool for investigating atrial-selective antiarrhythmic strategies [1][2].

Structure-Activity Relationship (SAR) Studies of Indole-Based Kv1.5 Inhibitors

RH01617 serves as the lead compound in a well-documented SAR campaign that generated 30 indole derivatives [1]. Researchers engaged in optimizing Kv1.5 inhibitors will find RH01617 invaluable as a reference standard and as a starting scaffold for further chemical modifications. The published data on modifications to the sulfonyl, ester, and indole moieties [1] provide a roadmap for designing analogs with enhanced potency or selectivity, and procurement of the original lead compound is essential for comparative benchmarking.

Osteoarthritis and Cartilage Degradation Studies with MMP-13 Involvement

Given its dose-dependent inhibition of MMP-13, RH01617 is a candidate tool compound for in vitro and ex vivo models of osteoarthritis [2]. Its distinct dose-response profile—achieving over 50% inhibition at 0.1 μM—allows researchers to explore MMP-13 blockade at physiologically relevant concentrations. While more potent MMP-13 inhibitors exist, RH01617's dual Kv1.5 activity may offer a unique advantage in studies where both cartilage degradation and ion channel modulation are of interest, such as in the context of inflammation-induced atrial remodeling [1].

Virtual Screening and Pharmacophore Model Validation

RH01617 was originally identified through a validated pharmacophore model consisting of one hydrogen bond acceptor, one aromatic ring, and two hydrophobic groups [1]. This makes it an ideal positive control for virtual screening campaigns targeting Kv1.5, as well as for the development and refinement of computational models aimed at discovering novel atrial-selective antiarrhythmic agents. Its known activity profile and structural characteristics provide a benchmark for assessing the predictive accuracy of in silico methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for RH01617

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.